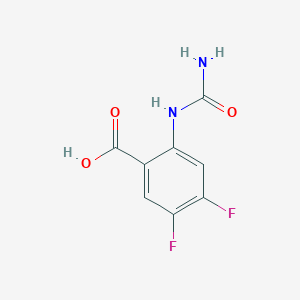

2-(氨基甲酰氨基)-4,5-二氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Carbamoylamino)-4,5-difluorobenzoic acid” is a compound that involves carbamoylation, a process where a carbamoyl group (-CONH2) is added to a molecule . Carbamoylation is a post-translational modification of proteins that results from the non-enzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of urea and amino acids (AAs), which generates carbamoyl amino acids (CAA) along with the release of NH3 . The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps .

Molecular Structure Analysis

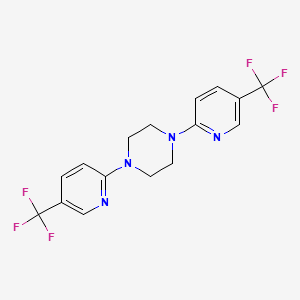

The molecular structure of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” is likely to involve a carbamoyl group (-CONH2) attached to the molecule . The carbamoyl group is a key component in the structure of this compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to involve the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid to the free amino groups of a multitude of proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to be influenced by its carbamoyl group (-CONH2) and the presence of fluorine atoms .

科学研究应用

合成和化学性质

- 合成工艺:相关化合物(如2-氯-4,5-二氟苯甲酸,它是一种医药中间体)的合成涉及邻二氟苯的氯化、酰化和氧化,据报道其产率和纯度很高 (Z. Cui, 2003)。

- 化学分析:FT-拉曼光谱和 FT-IR 光谱等先进技术已被用于研究 2-氨基-4,5-二氟苯甲酸等化合物,为它们的分子结构和振动频率提供了见解 (N. Sundaraganesan, S. Ilakiamani, B. Dominic Joshua, 2007)。

材料科学中的应用

- 基质辅助激光解吸电离 (MALDI) 质谱法:2-(4-羟基苯偶氮)苯甲酸等化合物已在 MALDI 质谱法中显示出分析肽、蛋白质和糖蛋白的有效性 (P. Juhasz, C. Costello, K. Biemann, 1993)。

- 非线性光学材料:L 形磺酰基苯甲酸衍生物(与二氟苯甲酸密切相关)的研究在非线性光学材料领域显示出前景,表明在光学器件中具有潜在应用 (K. Potla et al., 2020)。

环境和农业研究

- 环境研究中的示踪剂研究:2,6-二氟苯甲酸盐等氟苯甲酸盐衍生物已被评估为研究多孔介质中水运动的示踪剂,显示出与已知的保守示踪剂溴化物相似的性质 (D. Jaynes, 1994)。

生物医学研究

- 抗菌和抗真菌活性:2-氨基苯并噻唑-6-甲酸及其衍生物等化合物已显示出对各种微生物的显着抗菌活性,表明二氟苯甲酸衍生物在开发抗菌剂中具有潜在应用 (Ameya Chavan, N. Pai, 2007)。

作用机制

Target of Action

The primary targets of 2-(Carbamoylamino)-4,5-difluorobenzoic acid are enzymes involved in amino acid and protein biosynthetic pathways . These enzymes are crucial for the vitality of organisms, and blocking their action often leads to growth inhibition .

Mode of Action

The compound interacts with its targets by inhibiting their function. This inhibition disrupts the normal biosynthesis of amino acids and proteins, leading to changes in the organism’s metabolic processes

Biochemical Pathways

The affected biochemical pathways primarily involve the biosynthesis of amino acids and proteins . Disruption of these pathways can have downstream effects on various biological processes, including growth and development. The compound may also affect the pyrimidine nucleotide synthesis pathway, as suggested by its structural similarity to carbamoyl phosphate, a key intermediate in this pathway .

Result of Action

The molecular and cellular effects of 2-(Carbamoylamino)-4,5-difluorobenzoic acid’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. By inhibiting enzymes involved in amino acid and protein biosynthesis, the compound can disrupt normal cellular functions and growth processes .

未来方向

属性

IUPAC Name |

2-(carbamoylamino)-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTJGFAOAICJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)